2-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol
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Overview
Description
2-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol typically involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with an appropriate amino alcohol. One common method involves the use of hydrazine and formamide at elevated temperatures to form the triazole ring, followed by subsequent reactions to introduce the amino and hydroxyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can also interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-1,2,4-triazole: A simpler triazole compound without the amino and hydroxyl groups.
3-Amino-1,2,4-triazole: Contains an amino group but lacks the hydroxyl group and the dimethyl substitutions.
5-Amino-1,3-dimethylpyrazole: A related heterocyclic compound with a different ring structure
Uniqueness
2-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C6H12N4O |
---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
2-amino-1-(2,5-dimethyl-1,2,4-triazol-3-yl)ethanol |
InChI |
InChI=1S/C6H12N4O/c1-4-8-6(5(11)3-7)10(2)9-4/h5,11H,3,7H2,1-2H3 |
InChI Key |
TWKSHAJGTWYGJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C(CN)O)C |
Origin of Product |
United States |
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